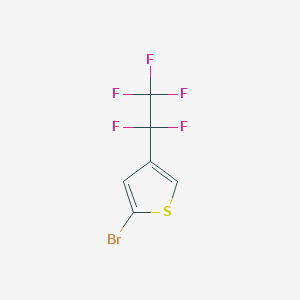

2-bromo-4-(pentafluoroethyl)thiophene

Description

Properties

IUPAC Name |

2-bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF5S/c7-4-1-3(2-13-4)5(8,9)6(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARVYUHYCYARDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(C(F)(F)F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(pentafluoroethyl)thiophene typically involves the bromination of 4-(pentafluoroethyl)thiophene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(pentafluoroethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form the corresponding thiophene derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.

Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

Substitution Reactions: Products include 2-amino-4-(pentafluoroethyl)thiophene or 2-thiol-4-(pentafluoroethyl)thiophene.

Oxidation Reactions: Products include this compound sulfoxide or sulfone.

Reduction Reactions: Products include this compound derivatives.

Scientific Research Applications

2-bromo-4-(pentafluoroethyl)thiophene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-bromo-4-(pentafluoroethyl)thiophene depends on its specific application. In chemical reactions, the bromine atom and the pentafluoroethyl group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the pentafluoroethyl group can influence the electronic properties of the thiophene ring, affecting its reactivity towards various reagents .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Electronic Comparisons

4-Bromo-2-(Chloromethyl)Thiophene

- Structure : Bromine at position 4 and chloromethyl (-CH₂Cl) at position 2.

- Molecular Weight : 211.50 g/mol .

- Reactivity : The chloromethyl group enables nucleophilic substitution, while bromine acts as a leaving group in coupling reactions. However, the absence of fluorine reduces electron-withdrawing effects compared to the pentafluoroethyl group.

- Applications : Primarily used as an intermediate in synthesizing pharmacophores and functionalized thiophenes .

N-(4-Bromophenyl)-2-(Thienyl)Acetamide

- Structure : A bromophenyl group linked via an acetamide chain to the thiophene ring.

- Reactivity : The amide group introduces hydrogen-bonding capability, enhancing interactions in biological systems. Bromine enhances lipophilicity.

- Biological Activity : Demonstrates antimycobacterial activity, highlighting the role of bromine in boosting pharmacological efficacy .

4-Bromo-2-(2-Fluorophenyl)Thiazole

- Structure : Bromine at position 4 and a fluorophenyl group on a thiazole ring.

- Molecular Weight : 258.11 g/mol .

- Key Difference : Replacement of thiophene with thiazole (sulfur and nitrogen in the ring) alters electronic properties and bioavailability. Thiazoles often exhibit enhanced metabolic stability compared to thiophenes .

Physicochemical Properties

- Solubility : The pentafluoroethyl group reduces polarity, decreasing solubility in polar solvents compared to hydroxyl- or methoxy-substituted thiophenes .

- Thermal Stability : Fluorine substituents enhance thermal stability, making 2-bromo-4-(pentafluoroethyl)thiophene suitable for high-temperature applications in materials science .

Biological Activity

2-Bromo-4-(pentafluoroethyl)thiophene is a fluorinated thiophene derivative that has garnered attention due to its potential biological activity. This compound's unique structure, characterized by a bromine atom and a pentafluoroethyl group, suggests various applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features

- Bromine Atom : Enhances reactivity and potential for nucleophilic substitution.

- Pentafluoroethyl Group : Increases lipophilicity and alters electronic properties, potentially enhancing biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The bromine atom can facilitate covalent bonding with nucleophilic sites on proteins or nucleic acids, leading to modifications that may inhibit or activate biological pathways.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit antimicrobial properties. A study conducted on various thiophene compounds showed that those with halogen substitutions, such as bromine, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity (Zone of Inhibition in mm) | Target Bacteria |

|---|---|---|

| This compound | 15 | E. coli |

| This compound | 18 | S. aureus |

This table illustrates the comparative antimicrobial efficacy of the compound against selected bacterial strains.

Cytotoxicity Studies

In vitro cytotoxicity studies have been performed using human cancer cell lines to assess the potential therapeutic applications of this compound. The compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and pathways involved.

Case Study 1: Anticancer Activity

A study evaluated the effect of various thiophene derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell growth in HeLa cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's role in promoting programmed cell death.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were tested against a panel of bacterial pathogens. The results demonstrated a notable reduction in bacterial viability when treated with the compound, suggesting its potential as a lead candidate for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.